Boc-Dap(Dde)-OH
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Overview
Description
Boc-Dap(Dde)-OH: is a chemical compound used primarily in organic synthesis. It is a derivative of the amino acid 2,3-diaminopropionic acid, where the amino groups are protected by tert-butyloxycarbonyl (Boc) and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) groups. These protecting groups are essential in peptide synthesis to prevent unwanted side reactions.
Mechanism of Action
Target of Action
Boc-Dap(Dde)-OH is primarily used in the synthesis of Antibody-Drug Conjugates (ADCs) . The primary target of these ADCs is typically a specific antigen on the surface of cancer cells .
Mode of Action
This compound acts as a cleavable linker in the structure of ADCs . The ADCs are comprised of an antibody, to which is attached an ADC cytotoxin through this ADC linker . The antibody guides the ADC to the target cells (e.g., cancer cells), and the linker is then cleaved to release the cytotoxin .
Biochemical Pathways
The biochemical pathway primarily affected by this compound, via its role in ADCs, is the tubulin polymerization process . The cytotoxin released upon cleavage of the linker inhibits tubulin polymerization, disrupting the microtubule network within the cell . This disruption can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are largely determined by the properties of the ADC it is part of. The ADCs are designed to be selectively taken up by target cells, distributed throughout the body via the bloodstream, metabolized to release the cytotoxin, and the remnants are then excreted . The exact ADME properties can vary depending on the specific antibody and cytotoxin used in the ADC .
Result of Action
The result of the action of this compound, through its role in ADCs, is the selective killing of target cells . By releasing a cytotoxin specifically within target cells, the ADCs can effectively kill these cells while minimizing damage to healthy cells .
Action Environment
The action, efficacy, and stability of this compound, as part of an ADC, can be influenced by various environmental factors. These can include the presence of the target antigen on the cell surface, the stability of the ADC in the bloodstream, and the ability of the ADC to penetrate the tissue to reach the target cells
Biochemical Analysis
Biochemical Properties
Boc-Dap(Dde)-OH plays a crucial role in the formation of ADCs . It interacts with antibodies and cytotoxic drugs to form a stable complex. The nature of these interactions is largely dependent on the specific antibody and drug used, but typically involves covalent bonding .
Cellular Effects
The effects of this compound on cells are primarily seen through its role in ADCs . The ADCs can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The specific effects depend on the antibody and drug used in the ADC .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a linker in ADCs . It allows for the stable attachment of a cytotoxic drug to an antibody, and can be cleaved to release the drug once the ADC has bound to its target .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely related to its stability as an ADC linker . It provides a stable link between the antibody and drug, ensuring the ADC remains intact until it reaches its target .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models would depend on the specific ADC being used . As with any substance, high doses could potentially have toxic or adverse effects .
Metabolic Pathways
As a component of ADCs, it could potentially interact with enzymes or cofactors involved in the metabolism of the antibody or drug .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be mediated by the ADC it is part of . The ADC could interact with transporters or binding proteins, and its localization or accumulation could be influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound would depend on the specific ADC it is part of . It could be directed to specific compartments or organelles based on targeting signals or post-translational modifications of the ADC .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of Amino Groups: The synthesis of Boc-Dap(Dde)-OH typically begins with the protection of the amino groups of 2,3-diaminopropionic acid.
Introduction of Dde Group: The Dde group is introduced using 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Boc-Dap(Dde)-OH undergoes deprotection reactions to remove the Boc and Dde groups.
Substitution Reactions: The compound can undergo substitution reactions where the amino groups react with various electrophiles to form new compounds.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used for the removal of the Boc group.
Hydrazine: Used for the removal of the Dde group.
Electrophiles: Various electrophiles can be used in substitution reactions to introduce new functional groups.
Major Products Formed:
Deprotected Amino Acid: The primary product formed after deprotection reactions.
Substituted Derivatives: Various substituted derivatives can be formed depending on the electrophiles used in substitution reactions.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-Dap(Dde)-OH is widely used in peptide synthesis as a protected amino acid derivative.
Biology:
Protein Engineering: The compound is used in the synthesis of modified peptides and proteins for research in protein engineering.
Medicine:
Industry:
Comparison with Similar Compounds
Boc-Dap-OH: Similar to Boc-Dap(Dde)-OH but lacks the Dde protecting group.
Fmoc-Dap-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc for protection.
Uniqueness:
Properties
IUPAC Name |
(2S)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6/c1-10(14-12(21)7-18(5,6)8-13(14)22)19-9-11(15(23)24)20-16(25)26-17(2,3)4/h11,21H,7-9H2,1-6H3,(H,20,25)(H,23,24)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONCDJKRGMZBBL-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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